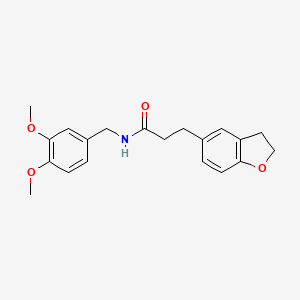methanone](/img/structure/B11138351.png)
[4-(4-chlorophenyl)-4-hydroxypiperidino](1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone is a complex organic molecule that features a combination of piperidine, pyrazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl group through a substitution reaction. The pyrazole moiety is then attached via a condensation reaction. The final step involves the formation of the methanone linkage under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility allows for a wide range of applications.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidinomethanone: Similar structure but with a different position of the pyrazole ring.
4-(4-chlorophenyl)-4-hydroxypiperidinomethanone: Another positional isomer with the pyrazole ring in a different position.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22ClN3O2 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C22H22ClN3O2/c1-25-20(15-19(24-25)16-5-3-2-4-6-16)21(27)26-13-11-22(28,12-14-26)17-7-9-18(23)10-8-17/h2-10,15,28H,11-14H2,1H3 |
InChI Key |
JJDGHZQCSQAVIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11138269.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138272.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11138277.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol](/img/structure/B11138278.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11138282.png)
![(2E)-6-(4-methoxybenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11138290.png)
![1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138295.png)
![(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B11138309.png)
![1-(3-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138321.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11138325.png)
![N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-D-phenylalanine](/img/structure/B11138332.png)
![(1-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11138337.png)
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11138343.png)

